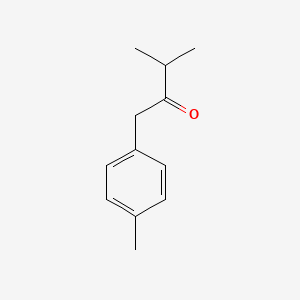![molecular formula C18H15N3O3S B2527791 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-81-6](/img/structure/B2527791.png)
3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides often contain a benzoyl group attached to an amine. The presence of a nitro group and a thiazole ring in the compound suggests potential for biological activity, as these groups are commonly seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including the reaction of benzoyl chlorides with amines or the cyclization of thioureas with ketones or aldehydes in the presence of halogens. For example, the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides involves base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine . Although the exact synthesis of "3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is not detailed in the provided papers, similar synthetic methods could be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Similarly, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was elucidated using IR-spectroscopy and quantum chemical calculations, showing intramolecular hydrogen bonds and the orientation of phenyl fragments . These techniques could be employed to analyze the molecular structure of "3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide".
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen in the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, which yields amidine derivatives and thioimidate . The reactivity of the nitro group and the thiazole ring in "3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" could lead to similar reactions, potentially forming new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of nitro and thiazole groups can affect these properties by altering intermolecular interactions. For example, the intramolecular hydrogen bonding in 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide affects its geometry and could influence its physical properties . The properties of "3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" would need to be empirically determined to understand its behavior in different environments.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
The chemical compound 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide and its derivatives have been investigated for various scientific applications, particularly in the field of medicinal chemistry. Studies have shown that similar compounds possess significant antimicrobial and antiproliferative activities. For instance, derivatives such as N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds have demonstrated bacteriostatic and fungistatic actions, with some being specifically fungicidal for certain strains. Additionally, these compounds have been evaluated for their antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, revealing potential as novel antiproliferative agents (Kumar et al., 2012).
Anticancer Evaluation
Another area of application is in the design and synthesis of benzamide derivatives for anticancer evaluation. Compounds similar to 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide have been designed, synthesized, and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases (Ravinaik et al., 2021).
Tumor Hypoxia Markers
Furthermore, nitroimidazole-based derivatives have been developed as markers for tumor hypoxia, a condition indicative of aggressive tumor behavior and resistance to therapy. Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated both in vitro and in vivo. These compounds have shown promise in accumulating in hypoxic tumor cells, potentially aiding in the diagnosis and treatment planning of various cancers (Li et al., 2005).
Future Directions
properties
IUPAC Name |
3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(14-7-4-8-16(11-14)21(23)24)19-10-9-15-12-25-18(20-15)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLIIHFZMCSMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

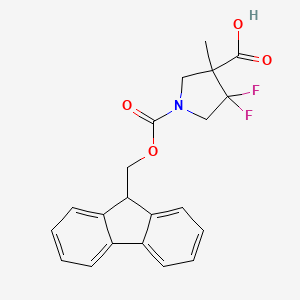
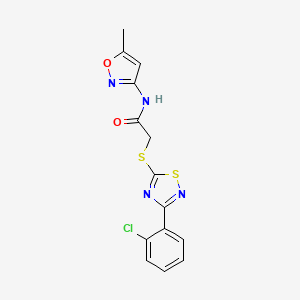
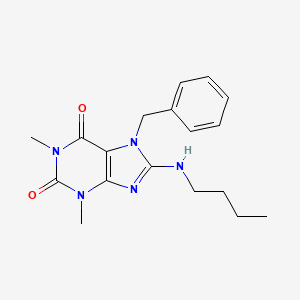
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)
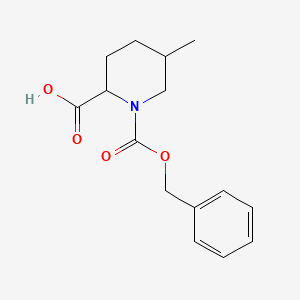
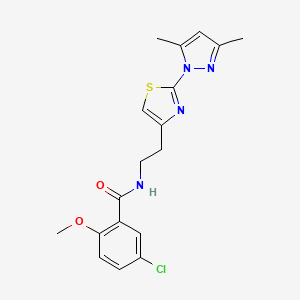
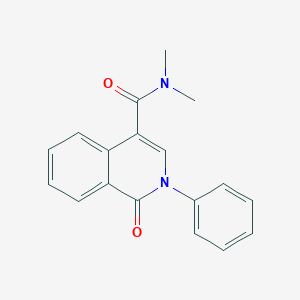
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)
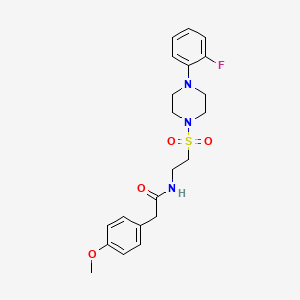
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)
